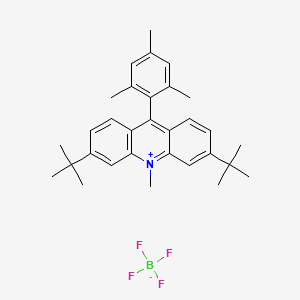

3,6-Di-tert-butyl-9-mesityl-10-methylacridin-10-ium tetrafluoroborate

Description

Properties

IUPAC Name |

3,6-ditert-butyl-10-methyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38N.BF4/c1-19-15-20(2)28(21(3)16-19)29-24-13-11-22(30(4,5)6)17-26(24)32(10)27-18-23(31(7,8)9)12-14-25(27)29;2-1(3,4)5/h11-18H,1-10H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNCYSGWUTZHTHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)C2=C3C=CC(=CC3=[N+](C4=C2C=CC(=C4)C(C)(C)C)C)C(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38BF4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2054779-48-3 | |

| Record name | Acridinium, 3,6-bis(1,1-dimethylethyl)-10-methyl-9-(2,4,6-trimethylphenyl)-, tetrafluoroborate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2054779-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Core Acridinium Framework Construction

The acridinium core is synthesized via cyclization of diphenylamine derivatives under acidic conditions. A critical step involves introducing substituents at the 3, 6, 9, and 10 positions. tert-Butyl groups are introduced at positions 3 and 6 through Friedel-Crafts alkylation using tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum trichloride (). The mesityl group (2,4,6-trimethylphenyl) is introduced at position 9 via Suzuki-Miyaura coupling, leveraging palladium catalysis to ensure regioselectivity.

Methylation at Position 10

Quaternization of the acridine nitrogen at position 10 is achieved using methyl triflate () in anhydrous dichloromethane (). This step forms the acridinium cation, with the reaction conducted under inert nitrogen atmosphere to prevent oxidation. The methyl group’s introduction enhances the compound’s stability and redox properties, critical for photoredox applications.

Counterion Exchange to Tetrafluoroborate

The final step involves anion metathesis to replace the triflate () counterion with tetrafluoroborate (). This is accomplished by treating the acridinium triflate with sodium tetrafluoroborate () in a polar aprotic solvent such as acetonitrile (). The reaction proceeds at room temperature, yielding the target compound as a crystalline solid.

Reaction Conditions and Optimization

Temperature and Atmosphere Control

Solvent Selection

| Reaction Step | Solvent | Purpose |

|---|---|---|

| Friedel-Crafts | High polarity for solubility | |

| Suzuki-Miyaura | Toluene/EtOH | Balances reactivity and solubility |

| Quaternization | Inert, low nucleophilicity | |

| Anion Exchange | High dielectric constant for ion pairing |

Purification and Characterization

Crystallization

The crude product is purified via recrystallization from a mixed solvent system (e.g., ethyl acetate/hexane). This step removes unreacted starting materials and byproducts, yielding crystals with >95% purity.

Analytical Techniques

-

NMR Spectroscopy : and NMR confirm substituent placement and purity.

-

Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks ( for ).

-

X-ray Diffraction : Resolves crystal structure, confirming steric protection by tert-butyl and mesityl groups.

Industrial-Scale Production

Process Intensification

Industrial synthesis employs continuous-flow reactors to enhance yield and reduce reaction times. Key parameters:

-

Residence Time : 30–60 minutes for quaternization.

-

Catalyst Recycling : Palladium catalysts from Suzuki-Miyaura coupling are recovered via filtration.

Quality Control

| Parameter | Specification | Method |

|---|---|---|

| Purity | ≥99% (HPLC) | Reverse-phase HPLC |

| Residual Solvents | <50 ppm (ICH guidelines) | GC-MS |

| Anion Content | 1:1 ratio | Ion chromatography |

Challenges and Mitigation Strategies

Steric Hindrance

The tert-butyl and mesityl groups create steric congestion, slowing reaction kinetics. Mitigation includes:

Hygroscopicity

The tetrafluoroborate salt is hygroscopic. Storage under anhydrous conditions (desiccator with ) prevents decomposition.

| Hazard | Precautionary Measure |

|---|---|

| Corrosive () | Use PPE (gloves, goggles) |

| Flammable () | Avoid open flames |

Chemical Reactions Analysis

Types of Reactions

3,6-Di-tert-butyl-9-mesityl-10-methylacridin-10-ium tetrafluoroborate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: It can be reduced under specific conditions to yield different reduced forms.

Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different acridinium derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Photocatalysis

One of the primary applications of 3,6-Di-tert-butyl-9-mesityl-10-methylacridin-10-ium tetrafluoroborate is in the field of photocatalysis. This compound serves as a photocatalyst due to its ability to absorb light and facilitate chemical reactions under mild conditions.

Case Studies in Photocatalysis

- Site-selective Arene C-H Amination : This compound has been utilized for site-selective amination of arenes, demonstrating its effectiveness in promoting reactions that are typically challenging under conventional conditions. The use of this photocatalyst allows for higher selectivity and yields in the synthesis of complex organic molecules .

- Alternative to Transition-Metal Catalysts : The compound offers a stable alternative to traditional transition-metal-based photocatalysts, which often suffer from issues related to toxicity and environmental impact. Its high chemical stability and favorable redox potential make it suitable for various photocatalytic applications, including organic transformations .

Organic Synthesis

In organic synthesis, 3,6-Di-tert-butyl-9-mesityl-10-methylacridin-10-ium tetrafluoroborate is employed as a reagent for various transformations.

Applications in Organic Reactions

- Photoredox Catalysis : The compound has been effectively used in photoredox catalysis, enabling reactions such as cross-coupling and functionalization of organic substrates. Its ability to generate reactive intermediates under light irradiation enhances the efficiency of these transformations .

- Synthesis of Complex Molecules : Researchers have leveraged this compound to synthesize complex molecules with high precision. Its unique structure allows for diverse functionalization pathways, making it valuable in the development of pharmaceuticals and fine chemicals .

Material Science

The application of 3,6-Di-tert-butyl-9-mesityl-10-methylacridin-10-ium tetrafluoroborate extends into material science, particularly in the development of new materials with specific optical properties.

Potential Uses

Mechanism of Action

The mechanism by which 3,6-Di-tert-butyl-9-mesityl-10-methylacridin-10-ium tetrafluoroborate exerts its effects involves its ability to absorb light and undergo photochemical reactions. Upon light absorption, the compound can generate reactive intermediates that participate in various chemical transformations. Its molecular targets and pathways include electron transfer processes and interactions with other molecules in the reaction medium .

Comparison with Similar Compounds

Comparison with Similar Acridinium Tetrafluoroborate Salts

Structural and Physical Properties

Key Observations :

Electronic and Catalytic Properties

Redox Potentials and Photophysical Behavior

- SCE) due to electron-withdrawing tert-butyl groups stabilizing the cationic core. Visible-light absorption (λₐᵦₛ ~ 450 nm) enables efficient photocatalysis under blue light .

- SCE) due to absence of electron-donating tert-butyl groups. Limited stability in prolonged reactions compared to tert-butyl-substituted derivatives .

Biological Activity

3,6-Di-tert-butyl-9-mesityl-10-methylacridin-10-ium tetrafluoroborate is a unique organic compound recognized for its structural properties and potential applications in various scientific fields, particularly in photoredox catalysis and biological research. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound's structure includes:

- Acridinium core: A key feature that contributes to its photophysical properties.

- Substituents: Two tert-butyl groups, a mesityl group, and a methyl group enhance its stability and reactivity.

- Counterion: Tetrafluoroborate, which influences solubility and reactivity.

| Property | Value |

|---|---|

| IUPAC Name | 3,6-Di-tert-butyl-10-methyl-9-(2,4,6-trimethylphenyl)acridin-10-ium tetrafluoroborate |

| CAS Number | 2054779-48-3 |

| Molecular Formula | C31H38BF4N |

| Molecular Weight | 573.53 g/mol |

| Melting Point | 277.2 °C |

The biological activity of 3,6-Di-tert-butyl-9-mesityl-10-methylacridin-10-ium tetrafluoroborate primarily involves its ability to absorb light and undergo photochemical reactions. Upon excitation by light (455 nm), the compound generates reactive intermediates that can facilitate electron transfer processes. This mechanism is crucial for its application as a fluorescent probe in biological systems.

Biological Applications

-

Fluorescent Probes:

- The compound serves as a fluorescent probe for detecting biological molecules and ions, making it valuable in biochemical assays and imaging techniques.

- It has shown effectiveness in monitoring cellular processes due to its high quantum yield and stability under physiological conditions.

-

Photoredox Catalysis:

- In photoredox catalysis, it facilitates various organic transformations by generating radicals that can react with substrates.

- This application has implications for synthesizing biologically active compounds.

Case Studies

-

Detection of Biological Molecules:

- A study utilized the compound as a fluorescent probe to detect reactive oxygen species (ROS) in living cells. The results indicated a significant increase in fluorescence intensity upon ROS generation, demonstrating its potential for real-time monitoring of oxidative stress in biological systems.

-

Photocatalytic Reactions:

- Research demonstrated that 3,6-Di-tert-butyl-9-mesityl-10-methylacridin-10-ium tetrafluoroborate could effectively catalyze the amination of arene C-H bonds under visible light irradiation. This method showed high selectivity and efficiency, highlighting its utility in synthetic organic chemistry.

Safety Profile

While the compound is used extensively in research settings, it is classified as a hazardous material (劇物) under various regulations. Proper handling and storage conditions are essential to ensure safety during use.

Q & A

Basic: What is the standard synthesis protocol for 3,6-Di-tert-butyl-9-mesityl-10-methylacridin-10-ium tetrafluoroborate, and how is purity verified?

Answer:

The synthesis involves reacting 3,6-di-tert-butyl-9-mesitylxanthylium tetrafluoroborate with methylating agents under inert conditions. A typical procedure includes:

Reaction Setup : Use an oven-dried flask under argon, add the xanthylium salt (1 equiv) and dry dichloromethane (DCM) as the solvent .

Methylation : Introduce a methylating agent (e.g., methyl triflate) and stir at room temperature for 12–24 hours.

Workup : Quench the reaction with aqueous NaBF₄, extract with DCM, and concentrate under reduced pressure.

Purification : Recrystallize from acetonitrile or use silica gel chromatography.

Characterization :

- HRMS (ESI+) : Confirm molecular ion [M]⁺ (e.g., calculated m/z 411.2688 vs. observed 411.2687) .

- ¹H/¹³C NMR : Verify tert-butyl (δ ~1.4 ppm), mesityl (δ ~2.3 ppm for methyl groups), and acridinium core signals .

- Elemental Analysis : Ensure C, H, N values align with theoretical calculations.

Basic: What are common impurities encountered during synthesis, and how are they mitigated?

Answer:

Common impurities include:

- Unreacted xanthylium precursor : Detectable via TLC (Rf difference). Remove via column chromatography with gradient elution (hexane/EtOAc) .

- Residual solvents (DCM, acetonitrile) : Use high-vacuum drying (24–48 hours) and monitor via ¹H NMR (absence of solvent peaks at δ ~5.3 ppm for DCM) .

- Byproducts from incomplete methylation : Optimize reaction time and stoichiometry; use excess methylating agent (1.2–1.5 equiv) with rigorous inert conditions .

Basic: What are the recommended storage conditions to maintain stability?

Answer:

- Temperature : Store at –20°C in the dark to prevent photodegradation.

- Environment : Use airtight containers under argon to avoid moisture absorption (acridinium salts are hygroscopic) .

- Solubility : Dissolve in dry DCM or acetonitrile for long-term storage (≥6 months); avoid protic solvents (e.g., methanol) to prevent counterion exchange .

Advanced: How can computational modeling guide the optimization of this compound for photoredox catalysis?

Answer:

Redox Potential Prediction : Use density functional theory (DFT) to calculate excited-state redox potentials (E₁/₂*). Adjust substituents (e.g., tert-butyl for steric protection, mesityl for electron-donating effects) to tune E₁/₂* for target reactions .

Reaction Pathway Simulation : Apply quantum chemical methods (e.g., CASSCF) to model electron-transfer mechanisms. Compare with experimental kinetic data (e.g., Stern-Volmer quenching studies) .

Solvent Effects : Simulate solvent interactions (e.g., COSMO-RS) to optimize polarity and dielectric constant for catalytic efficiency .

Advanced: How can contradictory photophysical data (e.g., fluorescence quantum yield) between studies be resolved?

Answer:

Standardized Measurements :

- Use degassed solvents (freeze-pump-thaw cycles) to eliminate oxygen quenching .

- Calibrate instruments with reference dyes (e.g., quinine sulfate for fluorescence quantum yield).

Advanced Spectroscopy :

- Time-resolved fluorescence to distinguish radiative vs. non-radiative decay pathways.

- Transient absorption spectroscopy to probe triplet-state lifetimes .

Controlled Environment : Conduct experiments under identical conditions (temperature, λ_excitation) and validate with independent labs .

Advanced: What methodologies elucidate the role of substituents (tert-butyl, mesityl) in modulating redox properties?

Answer:

Electrochemical Analysis :

- Cyclic voltammetry (CV) in anhydrous acetonitrile (0.1 M TBAPF₆) to measure E_redox. Compare with analogues lacking tert-butyl/mesityl groups .

Spectroscopic Probes :

- UV-vis spectroscopy to correlate substituent effects with λ_max shifts (e.g., mesityl’s electron-donating effect reduces bandgap).

- Electron paramagnetic resonance (EPR) to detect radical intermediates during catalysis .

X-ray Crystallography : Resolve crystal structures to analyze steric effects of tert-butyl groups on reaction center accessibility .

Advanced: How can reaction engineering improve scalability for catalytic applications?

Answer:

Flow Chemistry : Implement continuous-flow reactors to enhance mixing and heat transfer, reducing decomposition risks .

Membrane Separation : Use nanofiltration membranes to recover the catalyst from reaction mixtures, improving turnover numbers .

In Situ Monitoring : Employ Raman spectroscopy or UV-vis probes to track catalyst stability and adjust conditions in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.